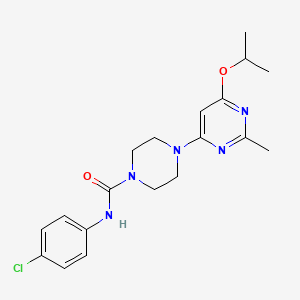

N-(4-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN5O2/c1-13(2)27-18-12-17(21-14(3)22-18)24-8-10-25(11-9-24)19(26)23-16-6-4-15(20)5-7-16/h4-7,12-13H,8-11H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYCCYJZMVTUEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a compound that has attracted significant attention in medicinal chemistry, particularly for its potential therapeutic applications in cancer treatment and other biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C19H24ClN5O2, with a molecular weight of 389.9 g/mol. The compound features a piperazine core substituted with a 4-chlorophenyl group and a 6-isopropoxy-2-methylpyrimidine moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 946249-68-9 |

| Molecular Formula | C19H24ClN5O2 |

| Molecular Weight | 389.9 g/mol |

The biological activity of this compound primarily involves its interaction with various molecular targets, particularly protein kinases involved in cell signaling pathways. The compound is believed to exert its effects by:

- Inhibiting Kinase Activity : By binding to the active sites of specific kinases, it disrupts phosphorylation processes critical for cancer cell survival and proliferation.

- Inducing Apoptosis : The compound has been shown to trigger apoptosis in cancer cells, which is essential for eliminating malignant cells.

- Modulating Cell Cycle Progression : It affects the normal progression of the cell cycle, thereby inhibiting tumor growth.

Cytotoxicity Against Cancer Cell Lines

Research has demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. A study evaluating its efficacy found that it inhibited cell growth in liver (HUH7), breast (MCF7), colon (HCT116), and endometrial (MFE296) cancer cells.

| Cell Line | IC50 (μM) | Effectiveness |

|---|---|---|

| HUH7 | 10.5 | High |

| MCF7 | 8.3 | Very High |

| HCT116 | 12.0 | Moderate |

| MFE296 | 9.0 | High |

Comparative Studies

When compared to other piperazine derivatives, such as N-(4-methoxyphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine and N-(4-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine, the chlorinated variant showed enhanced potency against cancer cells.

Case Studies and Research Findings

A series of studies have highlighted the potential of this compound in preclinical models:

- Study on Antiproliferative Activity : In vitro studies indicated that the compound significantly inhibited the proliferation of various tumor cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

- Animal Model Testing : In vivo studies using small animal models demonstrated that treatment with this compound led to a notable reduction in tumor size compared to control groups.

- Mechanistic Insights : Further mechanistic evaluations revealed that the compound inhibits microtubule synthesis and angiogenesis, which are critical processes for tumor growth and metastasis.

Comparison with Similar Compounds

Table 1: Substituent Comparison and Key Properties

Key Observations :

- Substituent Impact on Melting Points : Bulky heterocyclic substituents (e.g., purine in Compound 54 ) correlate with higher melting points (>250°C), likely due to increased molecular rigidity. Smaller substituents (e.g., 2-fluorophenyl in ) may reduce melting points, though data are incomplete.

- Synthetic Yields : Yields for piperazine-carboxamides range from 45–58% , influenced by steric hindrance from substituents. The target compound’s isopropoxy-pyrimidine group may lower yields compared to simpler analogs.

Pharmacological Activities

Key Observations :

- The 4-chlorophenyl group is recurrent in compounds with diverse targets, including bacterial enzymes and CNS receptors .

- Heterocyclic extensions (e.g., purine in , triazolopyridazine in ) enhance target specificity but may reduce solubility. The target compound’s pyrimidine-isopropoxy group could balance lipophilicity and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.